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molecular formula C13H13NO3 B8318868 5-(4-Oxo-cyclohexyl)-3H-benzooxazol-2-one

5-(4-Oxo-cyclohexyl)-3H-benzooxazol-2-one

Cat. No. B8318868
M. Wt: 231.25 g/mol
InChI Key: SEDSYYRJNXIACP-UHFFFAOYSA-N
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Patent
US08513229B2

Procedure details

To a Parr hydrogenation flask was added a solution of 5-(4-oxo-cyclohex-1-enyl)-3H-benzooxazol-2-one (as prepared in the previous step, 180 mg, 0.79 mmol) in MeOH (10 mL) followed by 5% Pd/C (Aldrich, ˜100 mg). The reaction was charged with 40 psi H2 gas for 10 hours at room temperature. The catalyst was removed by passing the reaction solution through a pad of Celite. MeOH was added to washed the Celite column three times. The combined organic layers were concentrated in vacuo to give the title compound as a white solid.
Name
5-(4-oxo-cyclohex-1-enyl)-3H-benzooxazol-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][C:5]([C:8]2[CH:9]=[CH:10][C:11]3[O:15][C:14](=[O:16])[NH:13][C:12]=3[CH:17]=2)=[CH:4][CH2:3]1>CO.[Pd]>[O:1]=[C:2]1[CH2:7][CH2:6][CH:5]([C:8]2[CH:9]=[CH:10][C:11]3[O:15][C:14](=[O:16])[NH:13][C:12]=3[CH:17]=2)[CH2:4][CH2:3]1

Inputs

Step One
Name
5-(4-oxo-cyclohex-1-enyl)-3H-benzooxazol-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CC=C(CC1)C=1C=CC2=C(NC(O2)=O)C1
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction was charged with 40 psi H2 gas for 10 hours at room temperature
Duration
10 h
CUSTOM
Type
CUSTOM
Details
The catalyst was removed
ADDITION
Type
ADDITION
Details
MeOH was added
WASH
Type
WASH
Details
to washed the Celite column three times
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC(CC1)C=1C=CC2=C(NC(O2)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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